Metaphit methanesulfonate salt
Overview
Description
Metaphit methanesulfonate salt is a chemical compound known for its role as an irreversible, non-competitive antagonist at the phencyclidine site on the N-methyl-D-aspartate receptor and as a sigma receptor irreversible, competitive antagonist . The compound’s full chemical name is 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine methanesulfonate salt, and it has the molecular formula C18H24N2S · CH3SO3H .
Mechanism of Action
Target of Action
Metaphit methanesulfonate salt primarily targets the NMDA receptor , the sigma receptor , and DAT binding sites in the central nervous system (CNS) . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function. The sigma receptor is involved in the modulation of neurotransmitter release and calcium signaling, while DAT binding sites are crucial for the reuptake of dopamine, a neurotransmitter associated with reward and pleasure centers in the brain.
Mode of Action
Metaphit acts as an irreversible, non-competitive antagonist at the phencyclidine site on the NMDA receptor and sigma receptor . It binds irreversibly, forming a covalent bond, to the PCP binding site on the NMDA receptor complex
Biochemical Pathways
It is known that the drug can prevent d-amphetamine induced hyperactivity, while significantly depleting dopamine content in the nucleus accumbens . This suggests that Metaphit may affect dopaminergic pathways, potentially influencing reward and motivation processes in the brain.
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of Metaphit’s action are complex and multifaceted. As an antagonist of the NMDA and sigma receptors, Metaphit can inhibit the function of these receptors, potentially leading to alterations in neurotransmission and intracellular signaling . Additionally, by binding to DAT sites, Metaphit may influence dopamine reuptake, potentially affecting dopaminergic signaling and associated physiological processes .
Biochemical Analysis
Biochemical Properties
Metaphit methanesulfonate salt interacts with various enzymes, proteins, and other biomolecules. It is an irreversible, non-competitive antagonist at the phencyclidine site on the NMDA receptor and a sigma receptor irreversible, competitive antagonist . The nature of these interactions involves the formation of a covalent bond, leading to irreversible binding .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by acting on the NMDA receptor and sigma receptors, impacting cell signaling pathways
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It binds irreversibly to the PCP binding site on the NMDA receptor complex, leading to enzyme inhibition
Preparation Methods
The synthesis of metaphit methanesulfonate salt typically involves the reaction of 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired methanesulfonate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to achieve a high-purity product .
Chemical Reactions Analysis
Metaphit methanesulfonate salt undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound’s sulfur-containing groups can undergo redox reactions under specific conditions.
Hydrolysis: The methanesulfonate group can be hydrolyzed in the presence of water, especially under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Metaphit methanesulfonate salt has several scientific research applications:
Comparison with Similar Compounds
Metaphit methanesulfonate salt is unique due to its irreversible binding to the N-methyl-D-aspartate receptor and sigma receptors. Similar compounds include:
Phencyclidine: A dissociative anesthetic that also targets the N-methyl-D-aspartate receptor.
Ketamine: Another N-methyl-D-aspartate receptor antagonist with anesthetic and antidepressant properties.
Dizocilpine (MK-801): A potent N-methyl-D-aspartate receptor antagonist used in research.
These compounds share some pharmacological properties with this compound but differ in their binding characteristics and specific effects on the receptors.
Properties
IUPAC Name |
1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20;1-5(2,3)4/h7-9,14H,1-6,10-13H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASHKPXYYPYQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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